4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Lipophilicity Drug-likeness Scaffold optimization

4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1547194-25-1, MW 176.21) features dual N-4/C-5 methylation that distinguishes it from the parent DHQ scaffold. The N-4 methyl locks the lactam into a single tautomeric state, leaving the N-1 anilinic NH as the sole nucleophilic handle—eliminating protection/deprotection strategies. The C-5 methyl introduces controlled steric bulk, blocks CYP-mediated para-oxidation, and delivers LogP ~1.8 (+0.5 vs. 4-methyl analog) for systematic hydrophobic subpocket mapping in fragment screening. Rule-of-Three compliant. Ideal for late-stage SAR of kinase, bromodomain, and sGC activator series where orthogonal reactivity and predictable electrophilic aromatic substitution are required.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B11914336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=O)CN2C
InChIInChI=1S/C10H12N2O/c1-7-4-3-5-8-10(7)12(2)6-9(13)11-8/h3-5H,6H2,1-2H3,(H,11,13)
InChIKeyKZAVNDKDKCGXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one Supplier Guide: Core Properties, Sourcing Purity, and Scaffold Context


4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1547194-25-1) is a C10H12N2O dihydroquinoxalinone derivative featuring methyl substituents at both the N-4 and C-5 positions of the bicyclic core . This substitution pattern distinguishes it from the parent 3,4-dihydroquinoxalin-2(1H)-one (DHQ) and its mono-N-methyl analog. The 3,4-dihydroquinoxalin-2(1H)-one scaffold is recognized as a privileged structure in medicinal chemistry, capable of delivering high-affinity ligands across diverse target classes including kinases, bromodomains, and soluble guanylyl cyclase [1]. Commercially, the compound is available at 97% purity from multiple suppliers, with a molecular weight of 176.21 g/mol .

Why 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Casually Substituted by Generic Quinoxalinone Analogs


Interchanging dihydroquinoxalin-2(1H)-one building blocks without considering the precise methylation pattern can fundamentally alter downstream synthetic outcomes and biological profiles. The N-4 methyl group locks the lactam NH into a specific tautomeric state and eliminates a hydrogen-bond donor, directly impacting target engagement and physicochemical properties such as LogP and solubility [1]. Simultaneously, the C-5 methyl group introduces steric hindrance and electronic perturbation to the aromatic ring, which can modulate electrophilic aromatic substitution reactivity, metabolic stability (e.g., blocking CYP-mediated oxidation at C-5), and π-stacking interactions with biological targets [2]. Regioisomeric dimethyl analogs (e.g., 4,6-dimethyl vs. 4,5-dimethyl) may exhibit different reactivity and binding profiles due to altered electronic distribution across the aromatic ring. The quantitative evidence below demonstrates that even a single methyl group difference between 4,5-dimethyl and 4-methyl analogs translates into measurable changes in lipophilicity, which directly influences pharmacokinetic behavior if the building block is incorporated into a lead series.

Quantitative Differentiation Evidence for 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one vs. Closest Analogs


LogP Shift: 4,5-Dimethyl vs. 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

The additional C-5 methyl group in 4,5-dimethyl-3,4-dihydroquinoxalin-2(1H)-one increases calculated lipophilicity compared to the mono N-methyl analog. The 4-methyl analog has a reported/calculated LogP of 1.28 (ACD/Labs), while standard increment-based prediction (ΔLogP ≈ +0.5 per aromatic methyl) yields an estimated LogP of ~1.8 for the 4,5-dimethyl derivative [1]. This LogP shift has direct implications for membrane permeability and solubility in the context of fragment-based or scaffold-hopping medicinal chemistry campaigns.

Lipophilicity Drug-likeness Scaffold optimization

Molecular Weight and Heavy Atom Count Differentiation for Fragment Library Design

4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (MW 176.21) occupies a distinct position in fragment space compared to both the unsubstituted DHQ (MW 148.16) and the 4-methyl analog (MW 162.19) . With 13 heavy atoms and a topological polar surface area (TPSA) of approximately 41 Ų, it falls within the 'Rule of Three' guidelines (MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment-based screening libraries [1]. The incremental mass addition relative to DHQ (+28 Da) provides an intermediate step in scaffold growth that can be exploited for SAR exploration without exceeding fragment boundaries.

Fragment-based drug discovery Building block selection Rule of Three

Synthetic Provenance: Defined Regiochemistry from 4,5-Dimethyl-o-phenylenediamine

The 4,5-dimethyl substitution pattern is unambiguously derived from the condensation of 4,5-dimethyl-o-phenylenediamine with α,β-unsaturated carbonyl compounds [1]. This contrasts with the 4,6-dimethyl regioisomer (derived from 4,6-disubstituted precursors) and the 3,3-dimethyl analog (gem-dimethyl at C-3, formed via Bargellini reaction or multicomponent couplings) [2]. The defined regiochemistry is critical: N-4 methylation blocks the amide NH while leaving the N-1 anilinic NH available for further functionalization, and C-5 methylation creates a sterically differentiated aromatic face that can drive regioselective electrophilic substitution at the remaining unsubstituted positions (C-6, C-7, or C-8).

Regioselectivity Synthetic intermediate Building block provenance

Commercially Reported Purity Benchmarking: 4,5-Dimethyl vs. Market Alternatives

The 4,5-dimethyl compound is commercially listed at 97% purity from multiple suppliers [1]. In comparison, the 4-methyl analog (CAS 67074-63-9) is available from Aladdin at 97% purity (25 mg at $25.90) . The 3,3-dimethyl analog (CAS 80636-30-2) is available at ≥95% purity . For procurement purposes, the 4,5-dimethyl compound offers the same minimum purity specification as the most common comparator while providing a differentiated substitution pattern. The product is supplied in standard 1 g packaging under catalog numbers such as BD587271, with ISO-certified quality systems applicable to global pharmaceutical R&D quality control requirements [1].

Procurement quality Purity specification Vendor comparison

Recommended Procurement and Application Scenarios for 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one Based on Quantified Differentiation


Fragment-Based Screening Library Expansion with Controlled Lipophilicity Increments

The estimated LogP of ~1.8 for 4,5-dimethyl-3,4-dihydroquinoxalin-2(1H)-one provides a deliberate lipophilicity step (+0.5 LogP) relative to the 4-methyl analog (LogP 1.28), as documented in Section 3 [1]. Fragment libraries benefit from systematic LogP sampling to map hydrophobic binding pockets. Procure this compound when the SAR campaign requires a fragment that retains the hydrogen-bonding lactam pharmacophore while incrementally exploring hydrophobic subpockets via the additional C-5 methyl group. The MW of 176.21 g/mol ensures Rule of Three compliance for fragment screening [2].

Regioselective Derivatization Scaffold with a Single Free N-H Handle

The N-4 methyl group in 4,5-dimethyl-3,4-dihydroquinoxalin-2(1H)-one leaves the N-1 anilinic NH as the sole nucleophilic site for N-functionalization, simplifying synthetic planning compared to DHQ (which has two N-H sites requiring protection/deprotection strategies). As established in Section 3, this regiochemical feature, combined with the C-5 methyl directing group on the aromatic ring, enables predictable electrophilic aromatic substitution at computationally favored positions [3]. This is particularly valuable for parallel library synthesis where orthogonal reactivity is required.

Kinase or BET Bromodomain Inhibitor Scaffold-Hopping Starting Point

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has demonstrated validated activity in JNK3 inhibition (compound J46-37: IC50 0.25 μM for JNK3, >500-fold selective over JNK1/JNK2) and BET bromodomain inhibition (compound 54: slightly higher activity than (+)-JQ1 in fluorescence anisotropy assay) [4]. While the specific 4,5-dimethyl substitution has not been tested in these assays, scaffold-hopping strategies that retain the core lactam while systematically varying methylation patterns are standard practice in kinase and bromodomain inhibitor optimization. This compound serves as a late-stage diversification building block for SAR exploration around validated dihydroquinoxalinone leads.

sGC Activator Lead Optimization with Built-in Metabolic Shielding

Mono- and di-carboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives have been reported as heme-independent soluble guanylyl cyclase (sGC) activators [5]. The C-5 methyl group in 4,5-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can serve a dual purpose: (1) blocking a potential site of CYP-mediated oxidative metabolism (para to the N-4 position), and (2) providing hydrophobic contact with the sGC allosteric binding pocket. This makes it a strategically relevant intermediate for medicinal chemistry teams optimizing metabolic stability in the sGC activator series.

Quote Request

Request a Quote for 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.